molecular formula C11H14N4O B2884626 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol CAS No. 2175978-64-8

1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol

Cat. No.: B2884626
CAS No.: 2175978-64-8
M. Wt: 218.26
InChI Key: OBLKADBURJEVBH-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features an imidazo[1,2-b]pyridazine scaffold, a privileged structure in the design of potent kinase inhibitors . This scaffold has demonstrated considerable utility in the development of therapeutic agents, including pan-inhibitors of breakpoint cluster region-abelson (BCR-ABL) kinase for oncology research, effectively targeting even treatment-resistant mutations . Furthermore, structural analogs have been explored as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), presenting a promising avenue for novel antimalarial therapies . Compounds within this chemical class are also investigated for targeting death-associated protein kinase 3 (DAPK3) and other kinases implicated in critical cellular signaling pathways . The piperidin-4-ol moiety contributes to the molecule's pharmacodynamic properties and solubility, making it a valuable building block for researching treatments for a broad spectrum of disorders, including those of the nervous system, inflammatory diseases, and autoimmune conditions . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c16-9-3-6-14(7-4-9)11-2-1-10-12-5-8-15(10)13-11/h1-2,5,8-9,16H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLKADBURJEVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the preparation might start with the reaction of a substituted pyridazine with an imidazole derivative under specific conditions to form the imidazo[1,2-b]pyridazine core. Subsequent functionalization of this core with a piperidin-4-ol moiety can be achieved through nucleophilic substitution reactions .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazo[1,2-b]pyridazine derivatives .

Scientific Research Applications

1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol involves its interaction with specific molecular targets, primarily kinases. It binds to the hinge region of kinases, inhibiting their enzymatic activity. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis. For example, it inhibits the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in the progression of multiple myeloma .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol Imidazo[1,2-b]pyridazine Piperidin-4-ol C₁₁H₁₄N₄O 218.26 Polar (due to -OH), moderate logP
1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine Imidazo[1,2-b]pyridazine Pyrrolidine C₁₀H₁₃N₅ 203.24 Lower polarity (logP ~1.3)
{Imidazo[1,2-b]pyridazin-6-yl}methanol Imidazo[1,2-b]pyridazine Methanol C₇H₇N₃O 149.15 High polarity, hydrophilic
4-(3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine Imidazo[1,2-b]pyridazine Morpholine + indazole C₁₈H₁₇N₇O 355.38 Enhanced solubility, kinase affinity
Nuvisertib (2-[(1R,4R)-4-({3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexyl]propan-2-ol) Imidazo[1,2-b]pyridazine Cyclohexyl + CF₃-phenyl C₂₃H₂₆F₃N₅O 453.48 High lipophilicity, kinase inhibition

Key Observations :

  • Piperidin-4-ol substitution introduces a hydroxyl group, enhancing hydrogen-bonding capacity compared to pyrrolidine or morpholine derivatives.
  • Aromatic extensions (e.g., indazole in or trifluoromethylphenyl in Nuvisertib ) improve target binding through π-π stacking and hydrophobic interactions.

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Selected Analogues
Compound Name Target/Activity Key Findings Reference
This compound Not explicitly reported Structural similarity suggests kinase or enzyme modulation potential.
TP-3654 (PIM kinase inhibitor) PIM-1, PIM-2, PIM-3 kinases IC₅₀ values in nanomolar range; high selectivity for PIM kinases .
Nuvisertib Serine/threonine kinases Antineoplastic activity; approved for clinical investigation .
Imidazo[1,2-b][1,2,4,5]tetrazines Mycobacterium tuberculosis Disrupts iron metabolism via siderophore synthesis inhibition .
4-(3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine TAK1 kinase Potent inhibitor with >50% yield in synthesis .

Key Insights :

  • Kinase inhibition is a common theme, with substituents dictating target specificity. For example, Nuvisertib’s trifluoromethylphenyl group enhances binding to serine/threonine kinases , while TP-3654’s cyclohexyl-propanol moiety targets PIM kinases .
  • Antimicrobial activity is observed in imidazo[1,2-b]tetrazines, which disrupt bacterial iron metabolism , a mechanism distinct from kinase-targeting analogues.

Key Trends :

  • Transition-metal catalysis dominates synthesis, with copper and palladium enabling efficient aryl-aryl bond formation .
  • Complex derivatives (e.g., Nuvisertib) require multi-step protocols, often involving patented methodologies .

Biological Activity

1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

  • Molecular Formula : C11_{11}H14_{14}N4_4O
  • Molecular Weight : 218.26 g/mol
  • CAS Number : 2175978-64-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Protein Kinase Inhibition :
    • This compound has been identified as a potent inhibitor of several protein kinases, which are crucial in regulating cellular functions such as growth and division. For instance, it has shown promising results in inhibiting the TAK1 kinase pathway, which is involved in inflammatory responses and cancer progression .
  • ENPP1 Inhibition :
    • Recent studies highlight its potential as an ENPP1 inhibitor, which plays a role in regulating immune responses. Inhibition of ENPP1 can enhance the cGAS-STING pathway, leading to improved antitumor immunity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget/PathwayIC50_{50} ValueReference
Protein Kinase InhibitionTAK1Not specified
ENPP1 InhibitionImmune Response5.70 nM (potent)
CytotoxicityCancer Cell Lines (e.g., MDA-MB-231)0.069 mM (effective)

Study on Antitumor Activity

A study investigating the antitumor effects of this compound in combination with anti-PD-1 antibodies showed significant tumor growth inhibition in murine models. The combination treatment resulted in a tumor growth inhibition rate of 77.7% , indicating that this compound could enhance the efficacy of existing immunotherapies .

Cytotoxicity Assessment

In vitro studies have demonstrated that derivatives of imidazo[1,2-b]pyridazine compounds exhibit varying cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound showed IC50_{50} values as low as 0.0046 mM , highlighting their potential as effective anticancer agents .

Discussion

The biological activity of this compound suggests its potential application in cancer therapy and immune modulation. Its ability to inhibit key pathways involved in tumor growth and immune suppression positions it as a promising candidate for further development.

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